

Application Note: Strategic Engineering of Therapeutic Pyridazines

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Compound of Interest

Compound Name: 2-(6-Methylpyridazin-3-yl)acetic acid

CAS No.: 1367987-55-0

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Abstract

The pyridazine ring (1,2-diazine) represents a high-value pharmacophore in modern drug discovery, distinguished by its unique electronic profile and "scaffold hopping" capabilities. Unlike its isomers pyrimidine and pyrazine, pyridazine possesses a high dipole moment (3.95 D) and a contiguous nitrogen-nitrogen bond, offering distinct hydrogen-bonding vectors and improved aqueous solubility compared to phenyl or pyridyl bioisosteres.[1] This application note synthesizes critical data from recent patent literature (2015–2025) to provide a comprehensive guide on the design, industrial-scale synthesis, and biological validation of therapeutic pyridazines. We focus particularly on the 3,6-disubstituted pyridazine scaffold, a ubiquitous motif in kinase inhibitors (e.g., c-Met, VEGFR) and CNS agents.

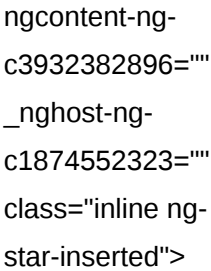

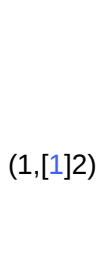
The Bioisosteric Advantage: Why Pyridazine?

In medicinal chemistry, replacing a benzene or pyridine ring with a pyridazine core is a strategic "bioisosteric replacement" used to modulate physicochemical properties without altering the core binding geometry.

Physicochemical Profile

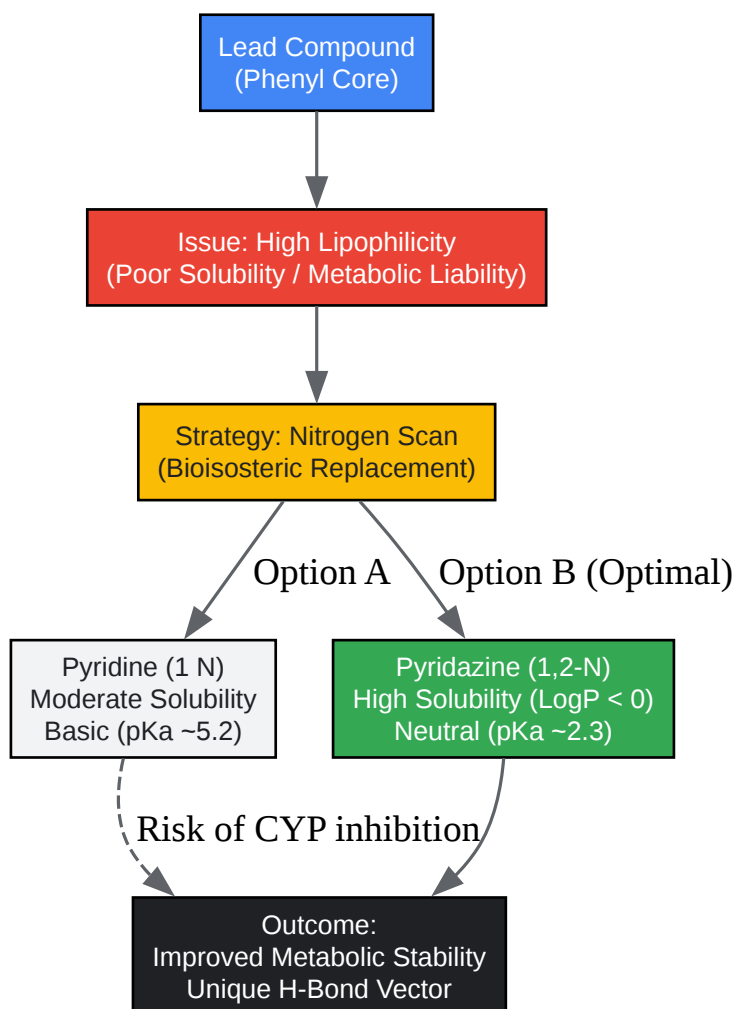
The incorporation of the 1,2-diazine moiety drastically alters the lipophilicity and electronic landscape of a drug molecule.

Table 1: Comparative Physicochemical Properties of Aromatic Scaffolds

Property	Benzene	Pyridine	Pyridazine	Impact on Drug Design
Structure				Core scaffold
LogP (Lipophilicity)	~2.13	~0.65	~ -0.71	Pyridazine significantly improves water solubility.[1]
Dipole Moment (D)	0.00	2.22	3.95	High polarity improves solubility but may affect membrane permeability.[1]
H-Bond Acceptors	0	1	2	The N-N bond creates a unique "bidentate" acceptance region.[1]
pKa (Conjugate Acid)	N/A	5.2	2.3	Less basic than pyridine; remains neutral at physiological pH. [1]

Strategic Logic (DOT Visualization)

The following decision tree illustrates the medicinal chemistry logic for selecting a pyridazine scaffold during lead optimization.



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Figure 1: Decision logic for transitioning from phenyl/pyridine scaffolds to pyridazine to solve solubility and metabolic issues.

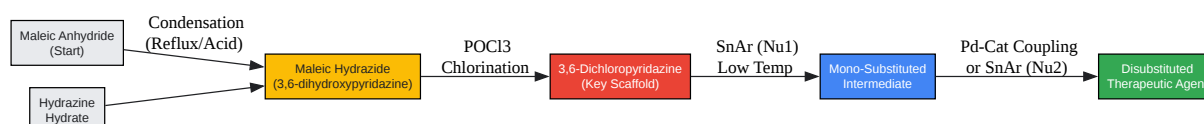
Patent Landscape & Synthetic Strategy

Recent patent literature (e.g., WO2024188994, US9421213B2) highlights the 3,6-dichloropyridazine intermediate as the "gateway" molecule. It allows for divergent synthesis:

one chlorine can be displaced by a nucleophile (amine/alkoxide) under mild conditions, while the second requires forcing conditions or metal catalysis, enabling precise regiocontrol.

Core Synthetic Pathway

The industrial standard involves the condensation of maleic anhydride derivatives with hydrazine, followed by chlorination.



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Figure 2: The "Patent Standard" synthetic route for generating 3,6-disubstituted pyridazine libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,6-Dichloropyridazine (The Scaffold)

Context: This protocol is adapted from robust patent methodologies (e.g., CN104447569A) designed for scalability and high purity. Safety Warning:

is highly corrosive and reacts violently with water.[1] Work in a fume hood.

Materials:

- Maleic Hydrazide (3,6-dihydroxypyridazine): 11.2 g (100 mmol)[1]
- Phosphorus Oxychloride () : 46.0 g (300 mmol)[1]
- Solvent: Chloroform (

) or Acetonitrile (150 mL)[1]

- Quenching: Crushed ice/water, 28% Ammonium Hydroxide (

)

Step-by-Step Methodology:

- Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).
- Addition: Charge the flask with Maleic Hydrazide (11.2 g). Carefully add (46.0 g).[1][2] Note: Some patents suggest neat reaction; others use to manage exotherms.[1]
- Reaction: Heat the mixture to reflux (approx. 90–100°C) for 3.5 to 4 hours.
 - Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (polar) should disappear, replaced by a less polar spot (product).
- Work-up (Critical):
 - Cool the reaction mixture to room temperature.
 - Remove excess under reduced pressure (rotary evaporator) to yield a thick "coffee-like" syrup.
 - Quenching: Pour the residue slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.[1]
 - Neutralize the solution to pH ~8 using 28% (dropwise).[1]
- Extraction: Extract the aqueous layer with Dichloromethane (DCM) (mL).[1]

- Purification: Dry the combined organic layers over anhydrous , filter, and concentrate.
 - Optional: Recrystallize from hexane/ethanol if necessary.[1]
- Yield: Expected yield 70–85%. Melting point: 68–69°C.[1][2]

Protocol B: Regioselective Functionalization

Context: Creating a "lead" molecule by displacing one chloride with an amine (common in kinase inhibitors).[1]

Materials:

- 3,6-Dichloropyridazine (1.0 eq)[1]
- Nucleophile: Morpholine or Aniline derivative (1.1 eq)[1]
- Base:
(2.0 eq) or DIPEA[1]
- Solvent: DMF or Ethanol[1]

Methodology:

- Dissolve 3,6-Dichloropyridazine in Ethanol (0.5 M concentration).
- Add the amine nucleophile (1.1 eq) and base.[1]
- Temperature Control:
 - Stir at Room Temperature for 2–4 hours.
 - Mechanism:[1][3][4][5] The high electron deficiency of the pyridazine ring allows nucleophilic attack at C-3 without high heat.[1] High heat would lead to disubstitution.[1]
- Work-up: Pour into water. The mono-substituted product often precipitates.[1] Filter and wash with cold water.[1]

- Validation:

NMR should show asymmetry in the pyridazine protons (two doublets instead of a singlet).

Biological Validation: Cellular Viability Assay

Context: Most therapeutic pyridazines in patents are screened for antiproliferative activity (cancer) or receptor antagonism.^[1] This protocol uses a standard MTT assay valid for patent data inclusion.^[1]

Reagents:

- Cell Line: A549 (Lung) or HCT116 (Colon) – standard screening lines.^[1]
- Compound: Synthesized Pyridazine Derivative (dissolved in DMSO, stock 10 mM).
- Control: Staurosporine (Positive Death Control), DMSO (Vehicle).^[1]
- Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).^[1]

Protocol:

- Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5%
CO₂.
- Treatment:
 - Prepare serial dilutions of the Pyridazine compound (0.01 M to 100 nM).
 - Add 100 µL of compound media to wells (triplicate).^[1]
 - Include DMSO control (0.1% final concentration).^[1]

- Incubation: Incubate for 72 hours.
- Readout:
 - Add 10

L MTT reagent (5 mg/mL) to each well.[1] Incubate 4 hours.
 - Aspirate media.[1] Solubilize formazan crystals with 100

L DMSO.
 - Read Absorbance at 570 nm.[1]
- Analysis: Calculate

using non-linear regression (GraphPad Prism).
 - Criteria: A potent "hit" in patent literature typically requires

M.[1]

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